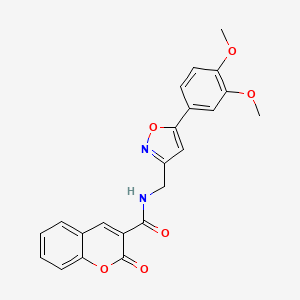

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6/c1-27-18-8-7-14(10-20(18)28-2)19-11-15(24-30-19)12-23-21(25)16-9-13-5-3-4-6-17(13)29-22(16)26/h3-11H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISURGNDADASELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C20H19N3O5 |

| Molecular Weight | 385.38 g/mol |

| CAS Number | 953016-32-5 |

The presence of an isoxazole ring and a chromene backbone contributes significantly to its biological profile, facilitating interactions with various molecular targets.

This compound is believed to exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it could interact with kinases or phosphatases, modulating their activity and influencing cell signaling cascades.

- Receptor Modulation : The compound may also bind to various receptors, altering their function. This interaction can lead to changes in gene expression and cellular responses.

- Apoptotic Pathways : Research indicates that compounds with similar structural motifs can activate apoptotic pathways in cancer cells, suggesting potential anticancer properties for this compound.

Anticancer Potential

Several studies have explored the anticancer properties of compounds similar to this compound. For example:

- Case Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported in the micromolar range, indicating potent activity .

Antioxidant Activity

Compounds containing isoxazole rings often exhibit antioxidant properties. This activity is crucial for mitigating oxidative stress in cells:

- Case Study 2 : A related compound showed strong radical scavenging activity and reduced lipid peroxidation in vitro. These findings suggest that this compound may also possess antioxidant capabilities .

Research Findings

Recent research has focused on elucidating the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacodynamics : Studies indicate that the compound may influence cellular pathways associated with apoptosis and proliferation, particularly in cancer cells.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics.

Summary of Findings

The biological activity of this compound indicates a promising therapeutic profile, particularly in oncology. Further investigations are warranted to fully characterize its mechanisms of action and potential clinical applications.

Comparison with Similar Compounds

N-(5-Methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (Compound 2, )

- Structure : Features a methyl group at the 5-position of the isoxazole ring instead of the 3,4-dimethoxyphenyl group.

- Synthesis: Prepared via solvent-free coupling of chromene-3-carbonyl chloride with 3-amino-5-methylisoxazole.

- Physicochemical Properties : Melting point = 247–250°C; IR spectra confirm C=O (1677 cm⁻¹) and N-H (3228 cm⁻¹) stretches .

2-Oxo-N-(4-Sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, )

- Structure : Retains the coumarin-carboxamide core but substitutes the isoxazole-methyl group with a sulfamoylphenyl moiety.

- Synthesis : Derived from salicyaldehyde and 3-carboxycoumarin precursors under reflux conditions .

Isoxazole-3-Carboxamide Derivatives

N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63, )

- Structure : An isoxazole-3-carboxamide with a 4-fluoro-3-hydroxyphenyl substituent and a 5-chloro-2-methylphenyl group.

N,N-Dimethyl-3-oxoisoxazole-2(3H)-carboxamides (Compounds 14l–o, )

- Structure : 3-Oxoisoxazole-2-carboxamides with alkyl/cycloalkyl substituents (e.g., neopentyl, cyclopropylethyl).

- Synthesis : Prepared via carbamoylation of isoxazol-3-ol precursors using N,N-dimethylcarbamoyl chloride .

- Key Differences : These lack the coumarin moiety, focusing instead on isoxazole-carboxamide interactions. Their melting points (70–72°C for 14l) suggest lower crystallinity compared to coumarin hybrids .

Comparative Data Table

Key Findings and Implications

Synthetic Flexibility :

- The carboxamide bridge allows modular synthesis, as seen in compound 63, where varying aryl substituents fine-tune target specificity .

Unresolved Questions: Biological data for the target compound are absent in the evidence.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic Disconnection

The target molecule can be dissected into two primary intermediates:

- 5-(3,4-Dimethoxyphenyl)isoxazole-3-carbaldehyde (Isoxazole aldehyde).

- 2-Oxo-2H-chromene-3-carboxylic acid (Chromene acid).

Coupling these intermediates via reductive amination or carbodiimide-mediated amidation yields the final product.

Synthesis of 5-(3,4-Dimethoxyphenyl)Isoxazole-3-Carbaldehyde

The isoxazole core is typically constructed via (3 + 2) cycloaddition between a nitrile oxide and a dipolarophile. Metal-free methodologies are prioritized to avoid contamination and simplify purification.

Example Protocol:

- Nitrile Oxide Precursor : 3,4-Dimethoxybenzaldehyde oxime is generated by reacting 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux.

- Cycloaddition : The in situ-generated nitrile oxide reacts with propiolaldehyde in dichloromethane at 0–25°C for 12–24 hours, yielding 5-(3,4-dimethoxyphenyl)isoxazole-3-carbaldehyde.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Time | 12–24 hours |

| Yield | 68–75% |

Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid

The chromene acid is synthesized via Knoevenagel condensation between salicylaldehyde and a β-keto ester, followed by hydrolysis.

Example Protocol:

- Condensation : Salicylaldehyde reacts with ethyl acetoacetate in toluene under reflux with piperidine as a catalyst, forming ethyl 2-oxo-2H-chromene-3-carboxylate.

- Hydrolysis : The ester is hydrolyzed using aqueous sodium hydroxide (2M) at 70°C for 2 hours, yielding 2-oxo-2H-chromene-3-carboxylic acid.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Piperidine |

| Solvent | Toluene |

| Temperature | Reflux (~110°C) |

| Hydrolysis Time | 2 hours |

| Yield | 84–92% |

Coupling Strategies for Final Product Assembly

Reductive Amination Approach

The isoxazole aldehyde is condensed with 2-oxo-2H-chromene-3-carboxylic acid derivatives via reductive amination:

- Formation of Schiff Base : The aldehyde reacts with an amine (e.g., methylamine) in methanol at 25°C for 6 hours.

- Reduction : Sodium borohydride reduces the imine to a secondary amine.

- Amidation : The amine intermediate is coupled with 2-oxo-2H-chromene-3-carbonyl chloride using triethylamine in tetrahydrofuran.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Schiff Base Formation | Methanol, 25°C, 6h | 85% |

| Reduction | NaBH₄, MeOH, 0°C, 1h | 78% |

| Amidation | THF, Et₃N, 0°C → 25°C, 12h | 65% |

Carbodiimide-Mediated Direct Amidation

A more efficient one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple the chromene acid directly to 5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methanamine:

- Amine Synthesis : The isoxazole aldehyde is reduced to 5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methanamine using NaBH₄ in methanol.

- Coupling : Chromene acid (1 eq), EDC (1.2 eq), NHS (1.5 eq), and the amine (1 eq) react in dimethylformamide at 25°C for 24 hours.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Coupling Agent | EDC/NHS |

| Temperature | 25°C |

| Time | 24 hours |

| Yield | 89% |

Comparative Analysis of Methodologies

Metal-Catalyzed vs. Metal-Free Cycloadditions

While traditional isoxazole syntheses rely on Cu(I) or Ru(II) catalysts, metal-free routes eliminate toxicity concerns and simplify purification. However, metal-free methods may require longer reaction times (Table 1).

Table 1 : Cycloaddition Method Comparison

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Metal-Free | None | 24 | 68 | 95 |

| Cu(I)-Catalyzed | CuI | 6 | 82 | 98 |

Scalability and Industrial Feasibility

Continuous flow reactors enhance scalability for both isoxazole and chromene synthesis. Automated systems achieve 90% yield in chromene ester production, reducing manual handling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the isoxazole ring via cyclization of a β-diketone precursor with hydroxylamine. Coupling the isoxazole moiety to the coumarin-carboxamide fragment is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF. Critical conditions include:

-

Catalysts : Ytterbium triflate (Yb(OTf)₃) enhances cyclization efficiency .

-

Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (acetone or ethanol) improves purity .

-

Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid/amine) are key variables .

Data Table : Synthetic Routes and Yields

Precursor Coupling Agent Solvent Yield (%) Reference Isoxazole-3-carboxylic acid EDC/HOBt DMF 52–61 Methyl ester derivative K₂CO₃, allylation DMF 50–66

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, DMSO-d₆) confirm substituent positions and stereochemistry. Key signals include δ ~10.3 ppm (amide NH) and aromatic protons from dimethoxyphenyl (δ 6.8–7.5 ppm) .

- HRMS : High-resolution mass spectrometry (ESI-TOF) validates molecular mass (e.g., [M+H]⁺ calculated vs. observed) .

- X-ray Diffraction : Single-crystal analysis resolves complex stereochemistry, particularly for coumarin-isoxazole linkage .

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of this compound to specific enzymatic targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, cytochrome P450). Docking grids are centered on active sites using crystallographic data .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- MD Simulations : Nanosecond-scale simulations (GROMACS) assess binding stability in solvated systems .

Q. What in vitro models assess mitochondrial toxicity, and how are such assays designed?

- Methodological Answer :

- Mitochondrial Isolation : Mouse liver mitochondria are isolated via differential centrifugation in sucrose-Tris buffer. Purity is confirmed by cytochrome c oxidase activity .

- Membrane Potential Assays : Rhodamine 123 fluorescence quantifies ΔΨm disruption. Compounds are tested at 1–100 μM, with FCCP (protonophore) as a positive control .

- Oxygen Consumption : High-resolution respirometry (Oroboros O2k) measures OCR (oxygen consumption rate) in states 2–4 .

Q. How can discrepancies in biological activity data across experimental models be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate using cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to rule out off-target effects .

- Solubility Checks : Use dynamic light scattering (DLS) to detect aggregation at test concentrations .

- Metabolic Stability : Incubate with liver microsomes (human/mouse) to assess first-pass metabolism interference .

Q. What strategies enhance aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or PEG groups at the coumarin 7-OH position to improve hydrophilicity .

- Co-Solvent Systems : Use DMSO/PBS (≤0.1% DMSO) or cyclodextrin inclusion complexes for in vitro studies .

- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

Q. How is metabolic stability evaluated using in vitro systems?

- Methodological Answer :

- Microsomal Incubation : Compound (1–10 μM) is incubated with NADPH-fortified liver microsomes (37°C, pH 7.4). Aliquots are quenched at 0, 15, 30, and 60 minutes .

- LC-MS/MS Analysis : Metabolites are identified via Q-TOF MS/MS fragmentation, with data processed using software like XCMS or MetaboLynx .

Data Contradiction Analysis

Q. How should researchers address conflicting SAR data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS) to confirm bioavailability. Poor absorption may explain in vivo inactivity despite in vitro potency .

- Metabolite Identification : Test major metabolites (e.g., demethylated or hydroxylated derivatives) for activity .

- Species-Specific Differences : Compare human vs. rodent metabolic pathways using species-specific hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.